REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:9][CH2:10][C:11](OCC)(OCC)OCC>COCCOCCOC>[Cl:9][CH2:10][C:11]1[O:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1O
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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COCCOCCOC
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Name
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|
Quantity
|
9.9 g
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Type
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reactant
|
Smiles
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ClCC(OCC)(OCC)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to obtain a solution
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Type
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CUSTOM
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Details
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decanted
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Type
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CUSTOM
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Details
|
to remove a black byproduct residue
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Type
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ADDITION
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Details
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The filtrate was diluted with water (50 ml)
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Type
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CUSTOM
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Details
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the resulting yellow precipitate was collected (1.5 g)
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Type
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CUSTOM
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Details
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A small sample was crystallized from isopropanol (m.p. 115°-118° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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ClCC=1OC=2C(=NC=CC2)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |